molecular formula C10H9ClN2O4 B2878369 1-(2H-1,3-benzodioxol-5-yl)-3-(2-chloroacetyl)urea CAS No. 871673-27-7

1-(2H-1,3-benzodioxol-5-yl)-3-(2-chloroacetyl)urea

Cat. No.: B2878369
CAS No.: 871673-27-7
M. Wt: 256.64
InChI Key: YOYYUOUKNAYOFU-UHFFFAOYSA-N
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Description

1-(2H-1,3-Benzodioxol-5-yl)-3-(2-chloroacetyl)urea ( 871673-27-7) is a chemical building block of significant interest in medicinal and organic chemistry research. With a molecular formula of C10H9ClN2O4 and a molecular weight of 256.64 g/mol, this compound features a 1,3-benzodioxole group, a structural motif found in numerous bioactive molecules . Its primary research application is as a key synthetic intermediate for the construction of more complex nitrogen-containing heterocycles . For instance, related 1,3-benzodioxole-based chloroacetamide compounds are documented as important precursors in the synthesis of 3,4-dihydroisoquinoline frameworks and other heterocyclic systems with potential pharmacological profiles . The presence of both the reactive chloroacetyl group and the urea functionality makes it a versatile substrate for further chemical modifications, enabling researchers to develop novel compounds for biological screening . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylcarbamoyl)-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O4/c11-4-9(14)13-10(15)12-6-1-2-7-8(3-6)17-5-16-7/h1-3H,4-5H2,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYYUOUKNAYOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Potential as an Anticancer Agent

1-(2H-1,3-benzodioxol-5-yl)-3-(2-chloroacetyl)urea's ability to inhibit DNA replication in cancer cells makes it a potential anticancer agent. Its mechanism of action involves alkylation of DNA, which inhibits DNA replication and transcription, particularly in rapidly dividing cells. Studies have explored its binding affinity with biological targets, suggesting interactions with nucleophilic sites within the DNA structure. Investigations into its pharmacokinetics and pharmacodynamics are crucial for its development as a therapeutic agent.

Derivatives for Antibacterial and Antifungal Properties

Derivatives of this compound could be explored for their antibacterial and antifungal properties, based on the structural characteristics of the benzodioxole ring. The chloroacetyl group's electrophilic nature allows the compound to serve as a precursor for synthesizing other biologically active molecules.

Use as a Precursor in Synthesis

Due to its electrophilic chloroacetyl group, this compound can be a precursor in synthesizing other biologically active molecules.

Interaction Studies

Interaction studies have focused on the compound's binding affinity with various biological targets. The compound's ability to alkylate DNA suggests potential interactions with nucleophilic sites within the DNA structure. Studies may investigate its interactions with specific enzymes involved in metabolic pathways relevant to cancer cell proliferation. These investigations are crucial for understanding the compound's pharmacokinetics and pharmacodynamics, which will inform its development as a therapeutic agent.

Preparation Methods

Molecular Identity

The compound features a 1,3-benzodioxole core linked to a chloroacetyl group via a urea bridge. Its IUPAC name, N-(1,3-benzodioxol-5-ylcarbamoyl)-2-chloroacetamide, underscores the connectivity: the benzodioxol-5-ylamine moiety bonds to the carbonyl group of the urea, while the chloroacetyl group occupies the second nitrogen. Key properties include:

Property Value Source
Molecular formula C₁₀H₉ClN₂O₄ PubChem
XLogP3 1.7 PubChem
Rotatable bonds 2 PubChem
Exact mass 256.0251 Da PubChem

Synthetic Routes and Methodological Analysis

Classical Phosgene/Triphosgene-Based Synthesis

The traditional route involves generating an isocyanate intermediate from 5-amino-1,3-benzodioxole (1 ) using triphosgene (bis(trichloromethyl) carbonate, BTC), followed by reaction with 2-chloroacetamide (2 ) (Scheme 1).

Procedure :

  • Isocyanate Formation :
    • 1 (1.0 equiv) is treated with BTC (0.33 equiv) in dichloromethane with triethylamine (2.0 equiv) at 0–5°C.
    • The intermediate isocyanate (3 ) forms within 2 hours.
  • Urea Coupling :
    • 3 reacts with 2 (1.1 equiv) in tetrahydrofuran (THF) at room temperature for 12 hours.
    • Yield: ~70–75% after purification via silica gel chromatography.

Mechanistic Insight :
BTC acts as a phosgene surrogate, converting the amine to isocyanate via a carbamoyl chloride intermediate. Nucleophilic attack by 2 on 3 forms the urea bond.

N,N′-Carbonyldiimidazole (CDI)-Mediated Coupling

CDI offers a safer alternative by avoiding chlorine-containing reagents (Scheme 2).

Procedure :

  • Activation :
    • 1 (1.0 equiv) reacts with CDI (1.2 equiv) in THF at 25°C for 1 hour to form imidazolide (4 ).
  • Amine Coupling :
    • 4 is treated with 2-chloroacetohydrazide (5 ) (1.1 equiv) in dimethylformamide (DMF) at 80°C for 6 hours.
    • Yield: ~65% after recrystallization.

Advantages :

  • No hazardous gases (e.g., HCl) generated.
  • Compatible with acid-sensitive substrates.

Two-Step Acylation Approach

This method first synthesizes a monosubstituted urea, followed by acylation (Scheme 3).

Step 1: Urea Formation

  • 1 (1.0 equiv) reacts with potassium cyanate (1.5 equiv) in acetic acid/water (1:1) at 60°C for 4 hours to yield N-(1,3-benzodioxol-5-yl)urea (6 ).

Step 2: Acylation

  • 6 (1.0 equiv) is treated with 2-chloroacetyl chloride (7 ) (1.2 equiv) and pyridine (2.0 equiv) in dichloromethane at 0°C.
  • Yield: ~80% after aqueous workup.

Critical Considerations :

  • Pyridine scavenges HCl, preventing protonation of the urea nitrogen.
  • Low temperatures minimize side reactions (e.g., over-acylation).

Comparative Analysis of Synthetic Methods

Parameter Phosgene Method CDI Method Acylation Method
Yield 70–75% 65% 80%
Safety Low High Moderate
Scalability High Moderate High
Byproducts Chlorinated Minimal HCl

Key Findings :

  • The acylation method offers the highest yield and scalability but requires careful handling of 2-chloroacetyl chloride.
  • CDI-mediated coupling is preferable for small-scale, safety-critical applications.

Analytical Validation and Quality Control

Spectroscopic Data

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 10.21 (s, 1H, NH), 8.45 (s, 1H, NH), 6.85–6.78 (m, 3H, Ar-H), 4.32 (s, 2H, OCH₂O), 4.11 (s, 2H, ClCH₂CO).
  • IR (KBr): 3340 cm⁻¹ (N-H), 1705 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water 60:40, 1.0 mL/min).
  • Melting Point : 198–200°C (decomposition).

Applications and Pharmacological Relevance

While direct pharmacological data for this compound are limited, structurally related ureas exhibit antitrypanosomal and enzyme-inhibitory activity. The chloroacetyl group may enhance electrophilic reactivity, enabling covalent binding to biological targets.

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